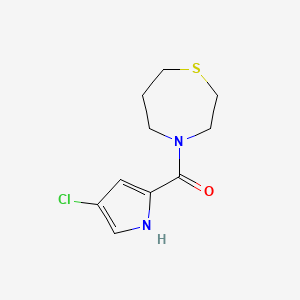![molecular formula C11H18BrN3O B7553730 1-[1-(2-Bromoprop-2-enyl)piperidin-3-yl]imidazolidin-2-one](/img/structure/B7553730.png)
1-[1-(2-Bromoprop-2-enyl)piperidin-3-yl]imidazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(2-Bromoprop-2-enyl)piperidin-3-yl]imidazolidin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as BRD-7929 and belongs to the class of imidazolidinones.
Aplicaciones Científicas De Investigación
1-[1-(2-Bromoprop-2-enyl)piperidin-3-yl]imidazolidin-2-one has been studied for its potential therapeutic applications. It has been found to have activity against cancer cells and has been investigated as a potential anticancer agent. It has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of 1-[1-(2-Bromoprop-2-enyl)piperidin-3-yl]imidazolidin-2-one is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes or by interfering with cellular signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 1-[1-(2-Bromoprop-2-enyl)piperidin-3-yl]imidazolidin-2-one has a range of biochemical and physiological effects. It has been found to induce cell death in cancer cells and to inhibit the growth of cancer cells. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-[1-(2-Bromoprop-2-enyl)piperidin-3-yl]imidazolidin-2-one in lab experiments include its potential therapeutic applications and its ability to induce cell death in cancer cells. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity.
Direcciones Futuras
There are several future directions for research on 1-[1-(2-Bromoprop-2-enyl)piperidin-3-yl]imidazolidin-2-one. These include:
1. Further investigation of the compound's mechanism of action and its potential targets.
2. Development of more efficient synthesis methods for the compound.
3. Investigation of the compound's potential use in combination with other anticancer agents.
4. Investigation of the compound's potential use in treating other neurological disorders.
5. Investigation of the compound's potential use in other areas, such as immunology and infectious diseases.
In conclusion, 1-[1-(2-Bromoprop-2-enyl)piperidin-3-yl]imidazolidin-2-one is a chemical compound that has potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is necessary to fully understand its potential and to develop new therapeutic strategies.
Métodos De Síntesis
The synthesis of 1-[1-(2-Bromoprop-2-enyl)piperidin-3-yl]imidazolidin-2-one has been described in the literature. The synthesis involves the reaction of 2-bromoallylamine hydrobromide with 3-piperidin-1-ylpropan-1-ol in the presence of triethylamine. The resulting intermediate is then treated with 2-isocyanatoethyl methacrylate to obtain the final product.
Propiedades
IUPAC Name |
1-[1-(2-bromoprop-2-enyl)piperidin-3-yl]imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BrN3O/c1-9(12)7-14-5-2-3-10(8-14)15-6-4-13-11(15)16/h10H,1-8H2,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHLUAJSQWBQBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CN1CCCC(C1)N2CCNC2=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(2-Bromoprop-2-enyl)piperidin-3-yl]imidazolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5-Dimethyl-1-[[1-(2-propan-2-yloxyethyl)pyrrolidin-2-yl]methyl]pyrazole](/img/structure/B7553651.png)
![Cyclopentyl-[4-(piperidine-1-carbonyl)-1,3-thiazolidin-3-yl]methanone](/img/structure/B7553662.png)
![(8-Methyl-2-azaspiro[4.5]decan-2-yl)-[3-(methylsulfonylmethyl)phenyl]methanone](/img/structure/B7553663.png)
![3-[2-(3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl)-2-oxoethyl]-1H-quinazoline-2,4-dione](/img/structure/B7553675.png)
![1-cyclopropyl-N-[(4-ethylcyclohexyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7553682.png)
![1-[(1-Benzylimidazol-2-yl)methyl]-2-(1,2,4-triazol-1-ylmethyl)piperidine](/img/structure/B7553684.png)

![[3-(Imidazol-1-ylmethyl)phenyl]-piperidin-1-ylmethanone](/img/structure/B7553691.png)
![2-[cyclopropyl(2,3-dihydro-1H-inden-1-yl)amino]-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B7553705.png)
![6-chloro-4-N-[2-(2-phenylphenoxy)ethyl]pyrimidine-2,4-diamine](/img/structure/B7553708.png)
![methyl N-[2-[ethyl-[2-(methylamino)-2-oxoethyl]amino]-2-oxoethyl]-N-methylcarbamate](/img/structure/B7553711.png)

![[2-(Pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]-(1,2,3,4-tetrahydronaphthalen-1-yl)methanone](/img/structure/B7553738.png)
![6-(dimethylamino)-N-[2-[(2-fluorophenyl)methyl]pyrazol-3-yl]pyridine-3-carboxamide](/img/structure/B7553755.png)